3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-
Description
The compound 3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)- is a chiral pyrrolidine derivative characterized by a benzo[b]thiophene scaffold substituted with a nitro group at the 5-position and a carbonyl linkage to the pyrrolidin-3-ol moiety.
Properties
CAS No. |
832103-02-3 |
|---|---|
Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O4S/c16-10-3-4-14(7-10)13(17)12-6-8-5-9(15(18)19)1-2-11(8)20-12/h1-2,5-6,10,16H,3-4,7H2/t10-/m1/s1 |
InChI Key |
IOADKSJEOBWNKJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 5-nitrobenzo[b]thiophene core, which can be synthesized through nitration of benzo[b]thiophene. The next step involves the introduction of the pyrrolidine ring via a nucleophilic substitution reaction. Finally, the methanone group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted methanone derivatives.
Scientific Research Applications
®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ®-(3-Hydroxypyrrolidin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine/Thiophene Hybrids
Vernakalant Hydrochloride
- Structure : (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride.
- Comparison: Both share a chiral pyrrolidin-3-ol core. Vernakalant’s cyclohexyl-ethoxy-phenyl substituent contrasts with the nitrobenzo[b]thienyl carbonyl group in the target compound.
Kinase Inhibitors with Thienyl Carbonyl Groups (e.g., Compound 82 from )
- Structure : 1-(5-tert-Butyl-2-methyl-2H-pyrazol-3-yl)-3-{3-[1-(5-chloro-thien-2-ylcarbonyl)-piperidin-4-yloxy]-phenyl}-urea.
- Comparison :
- Both feature a thienyl carbonyl group linked to a nitrogen heterocycle (piperidine vs. pyrrolidine).
- The target compound’s nitro group may enhance electrophilicity compared to the chloro substituent in Compound 82, influencing kinase binding kinetics.
- Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) alters ring strain and conformational flexibility, impacting target selectivity .
Benzo[b]thiophene Derivatives
1-(Benzo[b]thien-2-yl)ethanol ()
- Structure: Ethanol derivative with an unsubstituted benzo[b]thienyl group.
- Comparison: The target compound’s 5-nitro substitution introduces strong electron-withdrawing effects, likely increasing acidity of adjacent protons and altering reactivity in nucleophilic substitutions.
syn/anti-1-{5-[1-(Benzo[b]thien-2-yl)ethyl]benzo[b]thien-2-yl}ethanone oximes ()
- Structure : Bis-benzo[b]thiophene derivatives with oxime functionalization.
- Comparison :
Pyrrolidin-3-ol Derivatives with Heterocyclic Substituents
(3R,5R)-3-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]-5-[3-(4-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol ()
- Structure : Pyrrolidin-3-ol linked to thiazole and oxadiazole rings.
- Comparison :
- The oxadiazole and thiazole groups enhance aromatic stacking and hydrogen bonding, unlike the nitrobenzo[b]thienyl group’s electron-deficient profile.
- Both compounds exploit chiral centers for target specificity, but the trifluoromethyl group in increases metabolic resistance compared to the nitro group .
Structural and Functional Data Table
Key Research Findings and Implications
- Electronic Effects: The 5-nitro group on the benzo[b]thiophene ring in the target compound likely enhances reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions compared to non-substituted analogs .
- Stereochemical Influence : The (3R) configuration may optimize binding to chiral targets, similar to Vernakalant’s (3R,1R,2R) stereochemistry, which is critical for its antiarrhythmic efficacy .
Biological Activity
3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)- is a compound with significant biological activity, particularly in the context of drug development and pharmacological applications. Its chemical structure is characterized by a pyrrolidine ring substituted with a nitrobenzo[b]thienyl carbonyl group, which contributes to its diverse biological effects.
- Molecular Formula : C13H12N2O4S
- CAS Number : 832103-02-3
- Molecular Weight : 280.31 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidinols exhibit antimicrobial properties. A study highlighted the effectiveness of certain pyrrolidinols against various bacterial strains, suggesting a potential role in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of 3-Pyrrolidinol derivatives. Compounds with similar structures have shown promise in inhibiting inflammatory pathways, particularly through the modulation of cytokine production and the inhibition of pro-inflammatory mediators . This suggests that 3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)- may also exert similar effects.
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of compounds related to 3-Pyrrolidinol in models of neurodegenerative diseases. The findings indicated that these compounds could inhibit neuronal apoptosis and reduce oxidative stress markers, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Study 2: Inhibition of NLRP3 Inflammasome
The NLRP3 inflammasome has been identified as a critical target in various inflammatory diseases. Research has suggested that certain pyrrolidinols can inhibit NLRP3 activation, leading to reduced inflammation and cell death in experimental models . This mechanism may be relevant for developing treatments for diseases characterized by chronic inflammation.
Data Table: Summary of Biological Activities
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